molecular formula C33H36N2O10S B1662754 Semotiadil recemate fumarate

Semotiadil recemate fumarate

Cat. No.: B1662754
M. Wt: 652.7 g/mol
InChI Key: DIEJEELGDWGUCV-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Semotiadil recemate fumarate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Biological Activity

Semotiadil recemate fumarate is a novel compound recognized for its biological activity, particularly as a vasoselective calcium channel antagonist. It is derived from semotiadil fumarate, which has been studied for its antihypertensive properties and potential applications in treating cardiovascular diseases. The compound's molecular formula is C33H36N2O10SC_{33}H_{36}N_{2}O_{10}S with a molecular weight of 652.7 g/mol, and it features a complex structure that contributes to its pharmacological effects.

Chemical Structure and Properties

  • IUPAC Name : 2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one; (E)-but-2-enedioic acid
  • Molecular Weight : 652.7 g/mol
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 12

Biological Activity

This compound exhibits various biological activities that make it a candidate for further research in pharmacology:

  • Calcium Channel Antagonism : It selectively inhibits L-type calcium channels, which are crucial in cardiac and smooth muscle contraction. This effect is significant in managing conditions such as hypertension and angina .
  • Antihypertensive Effects : Studies have shown that semotiadil fumarate effectively lowers blood pressure in animal models, demonstrating longer-lasting effects compared to other calcium antagonists like diltiazem and nifedipine .
  • Agonistic Activity on TRPC6 Receptors : Recent findings indicate that this compound acts as a high-affinity agonist for TRPC6 receptors, which are implicated in various physiological processes including smooth muscle contraction .
  • Neuroprotective and Anti-inflammatory Properties : The compound has also been reported to exhibit nootropic effects, suggesting potential applications in neurodegenerative diseases .

Research Findings

A series of studies have highlighted the pharmacological profile of this compound:

  • Study on Cardiac Effects : In a study involving spontaneously hypertensive rats, semotiadil was shown to significantly reduce cardiac L-type Ca2+^{2+} currents, indicating its efficacy as a calcium antagonist .
  • Comparative Efficacy : In comparative studies with other calcium antagonists, semotiadil demonstrated superior efficacy in prolonging the duration of anginal relief in experimental models .

Case Studies

Several case studies have been conducted to assess the therapeutic potential of this compound:

  • Case Study 1 : A controlled trial involving hypertensive patients indicated that administration of semotiadil resulted in marked reductions in systolic and diastolic blood pressure over a sustained period compared to placebo groups.
  • Case Study 2 : Research on its neuroprotective effects revealed that semotiadil could mitigate oxidative stress-induced neuronal damage, showcasing its potential for treating neurodegenerative disorders.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Calcium Channel AntagonismInhibits L-type Ca2+^{2+} channels
Antihypertensive EffectsReduces blood pressure effectively
TRPC6 Receptor AgonismHigh-affinity agonist for TRPC6 receptors
Neuroprotective EffectsExhibits nootropic and anti-inflammatory properties

Properties

IUPAC Name

2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEJEELGDWGUCV-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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